molecular formula C9H6N4O B6267625 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile CAS No. 357284-81-2

2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile

Cat. No. B6267625
CAS RN: 357284-81-2
M. Wt: 186.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile (AFPC) is a heterocyclic compound belonging to the pyrimidine family. It is an important intermediate in the synthesis of various organic compounds and pharmaceuticals. AFPC has attracted significant attention due to its potential to act as a catalyst in a variety of synthetic processes and its potential applications in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile is not fully understood. However, it is believed to interact with DNA and RNA to form covalent bonds. This interaction is thought to be responsible for the biological effects of 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile have not been extensively studied. However, some studies have indicated that 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile has anti-inflammatory and anti-cancer properties. In addition, it has been shown to inhibit the growth of several bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile in laboratory experiments include its low cost and availability, its stability in a variety of conditions, and its ability to form covalent bonds with DNA and RNA. The limitations of using 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile in laboratory experiments include the fact that it is not very soluble in water, and its mechanism of action is still not fully understood.

Future Directions

For research on 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile include further exploration of its biological effects, investigation of its mechanism of action, and development of new synthetic routes for its synthesis. In addition, further research is needed to understand the role of 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile in the regulation of gene expression and its potential applications in medicine and biotechnology. Finally, further studies are needed to investigate the potential of 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile as a catalyst for organic syntheses.

Synthesis Methods

2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can be synthesized through the reaction of furan-2-carboxaldehyde and 2-amino-5-nitropyrimidine. The reaction is carried out in anhydrous pyridine, and the product is then isolated and purified. The reaction can also be carried out in water, but this yields a lower yield of the desired product.

Scientific Research Applications

2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile has been used extensively in scientific research as a model compound for studying the structure-function relationship of pyrimidines. It has also been used to investigate the mechanism of action of various drugs and to study the biological effects of pyrimidines. In addition, 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile has been used to study the effects of pyrimidines on the metabolism of proteins and DNA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile involves the reaction of furan-2-carbaldehyde with guanidine nitrate followed by reaction with malononitrile and ammonium acetate.", "Starting Materials": [ "furan-2-carbaldehyde", "guanidine nitrate", "malononitrile", "ammonium acetate" ], "Reaction": [ "Step 1: Furan-2-carbaldehyde is reacted with guanidine nitrate in the presence of acetic acid to form 2-amino-4-(furan-2-yl)pyrimidine.", "Step 2: The resulting product from step 1 is then reacted with malononitrile in the presence of ammonium acetate to form 2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile." ] }

CAS RN

357284-81-2

Product Name

2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile

Molecular Formula

C9H6N4O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.